

Optimizing denufosal dosage to avoid intracellular calcium store depletion

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Compound of Interest

Compound Name: *Denufosal*

Cat. No.: *B1242441*

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Technical Support Center: Optimizing Denufosal Dosage

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing **denufosal** dosage to avoid the depletion of intracellular calcium stores. **Denufosal**, a P2Y2 receptor agonist, stimulates intracellular calcium release, a critical mechanism for its therapeutic action. However, prolonged or excessive stimulation can lead to the depletion of these stores, potentially causing cellular stress and toxicity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments effectively while maintaining cellular health.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **denufosal**-induced intracellular calcium increase?

A1: **Denufosal** is an agonist for the P2Y2 purinergic receptor.[1] Activation of this Gq protein-coupled receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[2][3]

Q2: Why is it important to avoid intracellular calcium store depletion?

A2: The endoplasmic reticulum is the primary intracellular calcium store, and maintaining its calcium concentration is crucial for proper protein folding and cellular signaling. Sustained or excessive release of calcium can lead to ER stress, activation of apoptotic pathways, and ultimately, cell death.[4][5][6] Therefore, optimizing **denufosol** dosage is essential to achieve the desired therapeutic effect without inducing cytotoxicity.

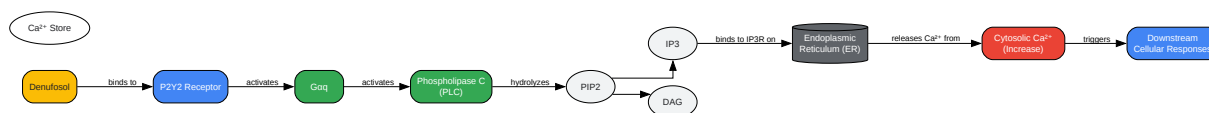
Q3: What are the typical concentrations of **denufosol** used in vitro?

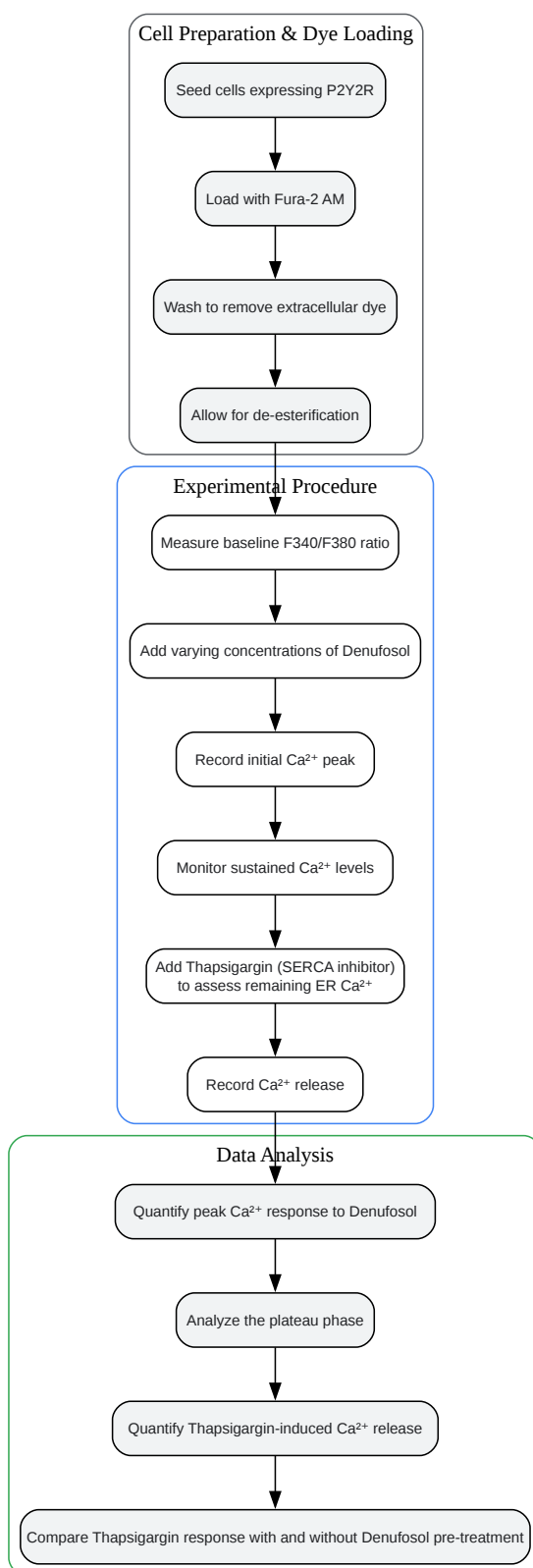
A3: The optimal concentration of **denufosol** should be determined empirically for each cell type and experimental condition. Based on studies with other P2Y2 receptor agonists like ATP and UTP, the EC50 (half-maximal effective concentration) for intracellular calcium mobilization is typically in the low micromolar range.[7][8][9][10] It is recommended to perform a dose-response curve to identify the lowest concentration of **denufosol** that elicits the desired physiological response.

Q4: How does prolonged exposure to **denufosol** affect P2Y2 receptor signaling?

A4: Prolonged exposure to P2Y2 receptor agonists can lead to desensitization and internalization of the receptors.[11][12][13][14][15] This is a cellular mechanism to prevent overstimulation. Initially, agonist binding can lead to receptor phosphorylation, uncoupling it from its G protein. Subsequently, the receptor may be internalized into the cell, reducing the number of receptors available on the cell surface. This process can attenuate the calcium signal over time, even in the continued presence of the agonist.

Denufosol Signaling Pathway





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